molecular formula C13H13N B055835 N-cyclopropylnaphthalen-1-amine CAS No. 112033-42-8

N-cyclopropylnaphthalen-1-amine

Cat. No.: B055835
CAS No.: 112033-42-8
M. Wt: 183.25 g/mol
InChI Key: BUTMTLWHIJEHGC-UHFFFAOYSA-N
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Description

N-cyclopropylnaphthalen-1-amine is an organic compound with the molecular formula C13H13N It is characterized by a naphthalene ring system substituted with a cyclopropyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-cyclopropylnaphthalen-1-amine involves the cyclopropylation of aromatic amines. This can be achieved through the reaction of a primary or secondary aromatic amine with a cyclopropylating agent under specific conditions . Another approach is the Gabriel synthesis, which involves the nucleophilic substitution of an alkyl halide with phthalimide, followed by hydrolysis to yield the desired amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropylnaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various naphthoquinones, reduced amine derivatives, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-cyclopropylnaphthalen-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-cyclopropylnaphthalen-1-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-cyclopropylnaphthalen-1-amine hydrochloride
  • 1-naphthalenamine, 4-cyclopropyl-
  • Lesinurad impurity 14 HCl

Uniqueness

N-cyclopropylnaphthalen-1-amine is unique due to its specific structural features, such as the presence of both a cyclopropyl group and a naphthalene ring. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

N-cyclopropylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-2-6-12-10(4-1)5-3-7-13(12)14-11-8-9-11/h1-7,11,14H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTMTLWHIJEHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462606
Record name N-Cyclopropylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112033-42-8
Record name N-Cyclopropylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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